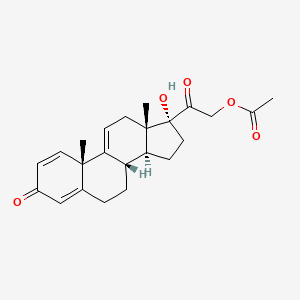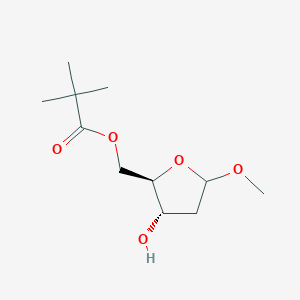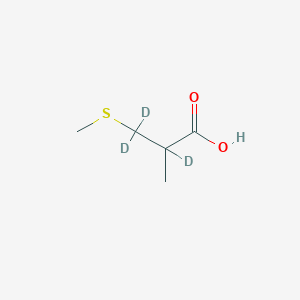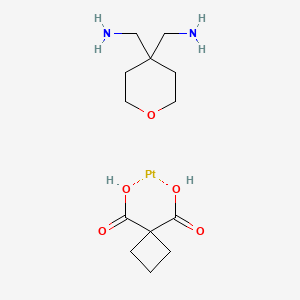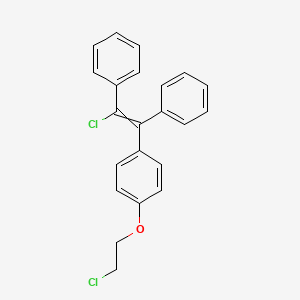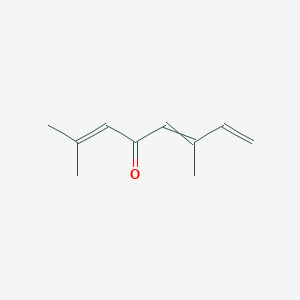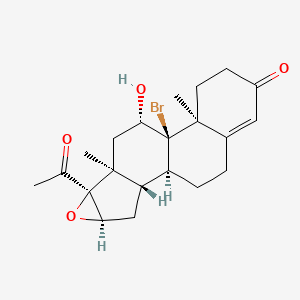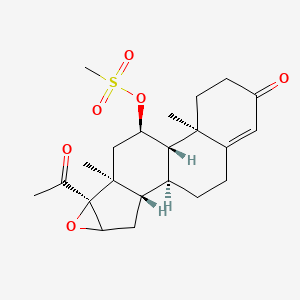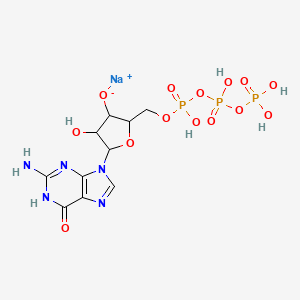
Intermédiaire de Clarithromycine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-O-Methyl-2',4''-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin involves regioselective modifications, with the crystal structure of similar compounds revealing insights into the synthesis mechanism and structural configuration (Jian, 2007). Such modifications are designed to enhance the compound's stability and reactivity, with specific protective groups facilitating selective methylation at the C-6 hydroxyl group, critical for achieving the desired chemical properties (Watanabe et al., 1993).
Molecular Structure Analysis
The molecular structure of this erythromycin derivative is characterized by its regioselective modifications, which are critical for its chemical reactivity and physical properties. Crystal structure analysis provides detailed insights into the orientation of protective groups and how they influence the overall molecular configuration (Yao & Liang, 2003). These modifications are essential for the compound's activity and its potential application in further chemical reactions.
Chemical Reactions and Properties
The compound's chemical reactions are significantly influenced by its unique structure, with the oxime group and protective silyl groups playing crucial roles in its reactivity. Studies have shown how these modifications affect the compound's behavior in chemical reactions, including selective methylation processes that are key to its synthesis and potential applications (Liang Jian, 2007).
Applications De Recherche Scientifique
Bioremédiation
Le composé est utilisé dans la bioremédiation des produits pharmaceutiques. Il a été constaté que la bactérie Streptomyces rochei, ainsi que les champignons Phanerochaete chrysosporium et Trametes versicolor, peuvent éliminer la clarithromycine des eaux usées {svg_1}. Ceci est une application importante car la clarithromycine est l'un des médicaments les plus fréquemment détectés dans les plans d'eau {svg_2}.
Analyse pharmaceutique
Le composé est utilisé dans l'analyse pharmaceutique de la clarithromycine. Une méthode chromatographique liquide haute performance isocratique utilisant la détection électrochimique (HPLC-ECD) pour la quantification de la clarithromycine a été développée {svg_3}. Cette méthode est utilisée pour séparer la clarithromycine des excipients de fabrication dans les formes posologiques disponibles dans le commerce {svg_4}.
Traitement médical
La clarithromycine est utilisée dans le traitement médical des patients atteints de sepsis, de syndrome de dysfonction respiratoire et multi-organique {svg_5}. Elle agit comme un traitement immunomodulateur dans ces conditions {svg_6}.
Précurseur de carbonisation
Le composé "6-O-Méthyl-2',4''-bis-O-(triméthylsilyl)-9-[O-(1-éthoxy-1-méthyléthyl)oxime]-Érythromycine" a été utilisé comme précurseur de petite molécule pour la carbonisation en feuillets de carbone à plusieurs couches contenant de N et de O {svg_7}. Ce matériau carboné multifonctionnalisé a présenté d'excellentes performances anodiques dans une batterie lithium-ion {svg_8}.
Synthèse de dérivés
Le composé est utilisé dans la synthèse de dérivés. Par exemple, il a été utilisé dans la synthèse du Méthyl 2,4,6-Tri-O-benzyl-α-d-glucopyranoside {svg_9}.
Stabilisation cinétique
Le composé "6-O-Méthyl-2',4''-bis-O-(triméthylsilyl)-9-[O-(1-éthoxy-1-méthyléthyl)oxime]-Érythromycine" s'est révélé très efficace pour la stabilisation cinétique d'un groupe N-thiosulfinyle hautement réactif {svg_10}.
Mécanisme D'action
Target of Action
The primary target of the “Intermediate of Clarithromycin”, also known as “6-O-Methyl-2’,4’'-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin”, is the bacterial 50S ribosomal subunit . This subunit plays a crucial role in protein synthesis within the bacterial cell, making it an effective target for antibiotics like Clarithromycin .
Mode of Action
The compound interacts with its target by binding to the 50S ribosomal subunit, inhibiting peptidyl transferase activity and interfering with amino acid translocation during the translation and protein assembly process . This interaction can be either bacteriostatic or bactericidal depending on the organism and drug concentration .
Biochemical Pathways
The compound affects the protein synthesis pathway in bacteria. By binding to the 50S ribosomal subunit, it disrupts the normal sequence of events in this pathway, leading to the inhibition of protein synthesis . This results in the inability of the bacteria to produce essential proteins, leading to a decrease in bacterial growth and aiding the body’s immune system in eliminating the infection .
Pharmacokinetics
The pharmacokinetics of Clarithromycin involve rapid absorption from the gastrointestinal tract after oral administration . The compound is partially metabolized in the liver via the CYP3A4 enzyme, and its clearance is dominated by distribution to tissues . The half-life of Clarithromycin increases from around 2 hours after a single dose to approximately 4 hours in plasma and tissues after repetitive administration .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. By disrupting protein synthesis, the compound prevents the bacteria from producing essential proteins, which are necessary for their survival and replication . This leads to a decrease in bacterial growth and ultimately helps the body’s immune system to eliminate the infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of other drugs that inhibit CYP3A4 can affect the metabolism and clearance of Clarithromycin . Additionally, the pH level of the stomach can impact the absorption of the drug . Therefore, factors such as diet, co-administration of other medications, and individual patient characteristics can all influence the action of the compound.
Propriétés
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-10-(2-ethoxypropan-2-yloxyimino)-14-ethyl-12,13-dihydroxy-7-methoxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H96N2O14Si2/c1-24-36-49(13,54)41(52)31(5)38(50-65-46(9,10)57-25-2)29(3)27-47(11,55-16)42(62-45-40(63-66(18,19)20)35(51(14)15)26-30(4)58-45)32(6)39(33(7)44(53)60-36)61-37-28-48(12,56-17)43(34(8)59-37)64-67(21,22)23/h29-37,39-43,45,52,54H,24-28H2,1-23H3/b50-38+/t29-,30-,31+,32+,33-,34+,35+,36-,37+,39+,40-,41-,42-,43+,45+,47-,48-,49-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTHBPKNOPSKEE-CATVDQELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=NOC(C)(C)OCC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OC(C)(C)OCC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O[Si](C)(C)C)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H96N2O14Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680611 | |
| Record name | PUBCHEM_52915086 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
993.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119665-62-2 | |
| Record name | PUBCHEM_52915086 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-10-(2-ethoxypropan-2-yloxyimino)-14-ethyl-12,13-dihydroxy-7-methoxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid](/img/structure/B1141754.png)
